Enantiomeric Purity by Chemoenzymatic Synthesis
A recent publication details a chemoenzymatic process for the kilogram-scale synthesis of (S)-3-bromo-2-(1-methoxyethyl)pyridine 1. This process demonstrates a significant improvement in enantiomeric excess (ee) compared to the racemic mixture or the (R)-enantiomer, which would be produced via non-stereoselective routes. The optimized process achieves an ee value of >99.9% for the target (S)-enantiomer [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99.9% ee (for the (S)-enantiomer) |
| Comparator Or Baseline | Racemate: 0% ee; (R)-enantiomer (CAS 2920443-23-6): typically requires similar optimization for high ee, not inherent |
| Quantified Difference | Essentially pure single enantiomer vs. a 50:50 mixture (racemate) or an unspecified enantiomeric ratio |
| Conditions | Chemoenzymatic process using ketoreductase, performed on 1 kg scale with a substrate concentration of 70.0 g/L. |
Why This Matters
This extreme level of enantiopurity (>99.9% ee) eliminates the risk of introducing the undesired enantiomer, which is crucial for pharmaceutical applications where the wrong stereoisomer can be inactive or toxic, directly impacting drug candidate viability and regulatory approval.
- [1] Liu, J., Tang, J., Chen, H., Zhang, L., Li, G., Zhang, F., ... & Yu, J. (2026). Highly Enantioselective Chemoenzymatic and Kilogram-Scale Process Development of (S)‑3-Bromo-2-(1-methoxyethyl)pyridine. Organic Process Research & Development, 30(2), 334-341. View Source
